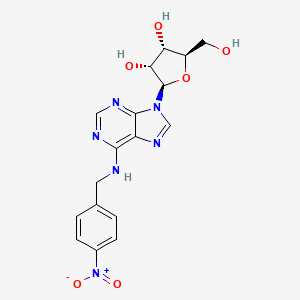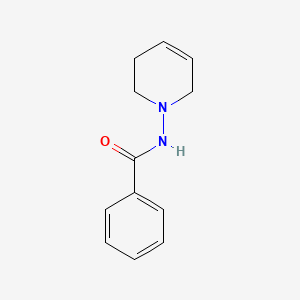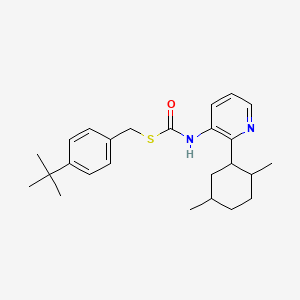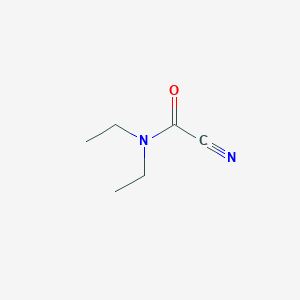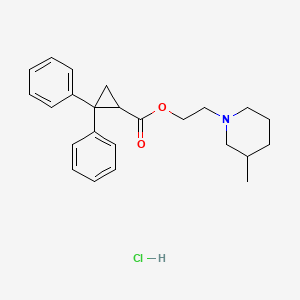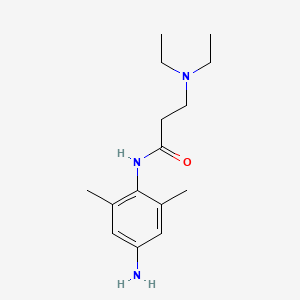
Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- is a chemical compound with a complex structure It is characterized by the presence of an amide group, an amino group, and a diethylamino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- typically involves the reaction of 4-amino-2,6-dimethylphenylamine with a suitable acylating agent, followed by the introduction of the diethylamino group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-amino-2,6-dimethylphenyl)-2-(diethylamino)-: A structurally similar compound with slight variations in the acyl group.
Benzamide derivatives: Compounds with similar amide and amino groups attached to a benzene ring.
Uniqueness
Propanamide, N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial fields.
Propriétés
Numéro CAS |
46982-43-8 |
|---|---|
Formule moléculaire |
C15H25N3O |
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
N-(4-amino-2,6-dimethylphenyl)-3-(diethylamino)propanamide |
InChI |
InChI=1S/C15H25N3O/c1-5-18(6-2)8-7-14(19)17-15-11(3)9-13(16)10-12(15)4/h9-10H,5-8,16H2,1-4H3,(H,17,19) |
Clé InChI |
HPFQQNZATXDEKM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(=O)NC1=C(C=C(C=C1C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



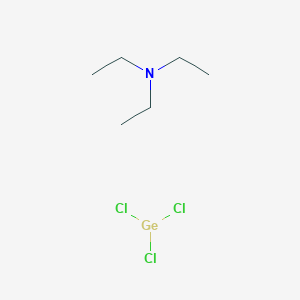

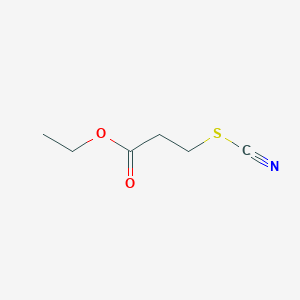

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
